MMV019313

Antimalarial drug discovery Target selectivity Isoprenoid biosynthesis

MMV019313 is the first selective, non-bisphosphonate inhibitor of Plasmodium falciparum FPPS/GGPPS, a validated antimalarial target. It provides >100-fold selectivity over human FPPS/GGPPS (no inhibition at 200 μM), enabling definitive target engagement studies with a 13-fold IPP rescue window. The 2025 co-crystal structure (PDB 9NSR) and the S228T resistance variant offer unmatched tools for rational design and binding-mode classification. Essential for replacing bisphosphonates in isoprenoid pathway research.

Molecular Formula C22H27N3O2S
Molecular Weight 397.5 g/mol
Cat. No. B15622913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMMV019313
Molecular FormulaC22H27N3O2S
Molecular Weight397.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H27N3O2S/c1-24-18-10-5-4-9-16(18)20-17(22(24)27)15-19(28-20)21(26)23-11-8-14-25-12-6-2-3-7-13-25/h4-5,9-10,15H,2-3,6-8,11-14H2,1H3,(H,23,26)
InChIKeyNVFMMXVDSJFVNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MMV019313 – First Non-Bisphosphonate PfFPPS/GGPPS Inhibitor for Antimalarial Drug Discovery and Target Validation


MMV019313 (CAS 902630-14-2, N-[3-(azepan-1-yl)propyl]-5-methyl-4-oxothieno[3,2-c]quinoline-2-carboxamide) is a synthetic organic compound from the thienoquinoline carboxamide class, originally distributed as one of the drug-like chemotypes in the Medicines for Malaria Venture (MMV) Malaria Box [1]. It is the first described non-bisphosphonate inhibitor of Plasmodium falciparum bifunctional farnesyl/geranylgeranyl diphosphate synthase (PfFPPS/GGPPS), a validated, high-priority antimalarial drug target that functions as the key branchpoint enzyme in parasite isoprenoid biosynthesis [1][2]. Physicochemical characterization confirms drug-like properties: molecular weight 397.18 Da, XLogP 4.11, topological polar surface area 82.58 Ų, 1 hydrogen bond donor, 3 hydrogen bond acceptors, and zero violations of Lipinski's Rule of Five [2].

Why MMV019313 Cannot Be Replaced by Bisphosphonates or Other Isoprenoid Pathway Inhibitors in PfFPPS/GGPPS-Targeted Research


Bisphosphonates such as zoledronate and risedronate inhibit PfFPPS/GGPPS by mimicking the diphosphate substrate and binding in the conserved allylic substrate site, a mechanism shared with their inhibition of human FPPS and GGPPS [1]. This substrate-site mimicry results in intrinsically poor parasite selectivity: the most selective bisphosphonate analog identified to date, BPH-703, achieves only 2.6-fold selectivity for PfFPPS/GGPPS over human FPPS and 3.6-fold over human GGPPS [1][2]. Furthermore, bisphosphonates carry permanent negative charges at physiological pH that drive strong bone mineral affinity and poor oral bioavailability, rendering them unsuitable as parasite-specific chemical probes or drug leads [1]. Fosmidomycin, which targets the upstream MEP pathway enzyme Dxr/IspC rather than FPPS/GGPPS, suffers from a short in vivo half-life and cannot interrogate the FPPS/GGPPS branchpoint directly [1]. These fundamental pharmacological liabilities mean that neither bisphosphonates nor other isoprenoid pathway inhibitors can substitute for a non-bisphosphonate, parasite-selective FPPS/GGPPS inhibitor with a structurally distinct binding mode.

MMV019313 Quantitative Differentiation Evidence: Head-to-Head Selectivity, Binding Site, and Physicochemical Data Versus Bisphosphonate Comparators


MMV019313 Achieves >100-Fold Selectivity for PfFPPS/GGPPS Over Human FPPS and GGPPS, Versus Only 2.6–3.6-Fold for the Best Bisphosphonate Analog BPH-703

In side-by-side enzymatic assays under saturating substrate conditions, MMV019313 showed no inhibition of human FPPS or human GGPPS at concentrations up to 200 µM, yielding a selectivity index of >100-fold for PfFPPS/GGPPS [1]. In direct contrast, the most selective bisphosphonate analog previously identified, BPH-703, exhibited only 2.6-fold selectivity for PfFPPS/GGPPS versus human FPPS and 3.6-fold selectivity versus human GGPPS when tested under comparable conditions [1]. This represents at minimum a 38-fold improvement in selectivity over the best-in-class bisphosphonate comparator.

Antimalarial drug discovery Target selectivity Isoprenoid biosynthesis

S228T Point Mutation in PfFPPS/GGPPS Confers Resistance to MMV019313 but Not to BPH-703, Demonstrating a Structurally Distinct, Non-Substrate Binding Site

The S228T variant of PfFPPS/GGPPS, identified through chemical mutagenesis and MMV019313 resistance selection, reduces MMV019313 susceptibility by 10-fold in enzymatic assays compared to wild-type enzyme [1]. Critically, BPH-703 inhibited wild-type and S228T variant PfFPPS/GGPPS with similar potency, demonstrating a complete lack of cross-resistance [1]. In cellular growth inhibition assays, moderate overexpression of the S228T variant conferred resistance to MMV019313 but did not affect parasite growth inhibition by BPH-703 [1]. Molecular docking further predicted that MMV019313 binding affinities at the allylic substrate site and IPP site were >10⁸-fold and >10⁵-fold weaker, respectively, than the natural ligands, indicating the compound binds at a novel site distinct from both substrate pockets [1].

Drug resistance mechanism Allosteric inhibitor Binding site characterization

MMV019313 Possesses Drug-Like Physicochemical Properties (Zero Lipinski Violations), in Contrast to Charged Bisphosphonates with Inherently Poor Bioavailability and Bone Sequestration

MMV019313 is a neutral, drug-like molecule with a molecular weight of 397.18 Da, calculated XLogP of 4.11, only 1 hydrogen bond donor and 3 hydrogen bond acceptors, a topological polar surface area of 82.58 Ų, and zero violations of Lipinski's Rule of Five [1]. In contrast, nitrogen-containing bisphosphonates such as zoledronate (MW 272.09, multiple charged groups) and risedronate (MW 283.11, zwitterionic) bear permanent negative charges at physiological pH, possess multiple hydrogen bond donors and acceptors (>5 each), exhibit negligible membrane permeability, and are well-documented to accumulate in bone mineral (hydroxyapatite binding) with poor oral bioavailability [2][3]. The authors of the primary characterization study explicitly state that MMV019313 has 'superior physicochemical properties compared to charged bisphosphonates that have poor bioavailability and strong bone affinity' [2].

Physicochemical profiling Drug-likeness Oral bioavailability potential

MMV019313 Inhibits Blood-Stage P. falciparum Growth with EC50 268 nM and Demonstrates IPP-Rescuable, On-Target Isoprenoid Biosynthesis Inhibition with a 13-Fold Specificity Window

In a quantitative high-throughput screen of the Malaria Box using IPP chemical rescue, MMV019313 inhibited P. falciparum blood-stage growth with an EC50 of 268 nM (95% CI: 250–289 nM) in the absence of IPP supplementation [1]. Upon addition of 200 µM exogenous IPP, the EC50 shifted 13-fold to 3.6 µM (95% CI: 3.2–4.0 µM), confirming that growth inhibition is specifically mediated through blockade of isoprenoid biosynthesis rather than off-target cytotoxicity [1]. The EC50 of 268 nM is comparable to the enzymatic IC50 of 330 nM measured under non-saturating substrate conditions, consistent with target engagement under physiological substrate concentrations [1]. At concentrations exceeding 3.6 µM, MMV019313 engages a secondary, non-IPP-rescuable target, establishing a clear concentration window for selective PfFPPS/GGPPS inhibition in cellular studies [1].

Antiparasitic potency Chemical rescue assay Target engagement

Crystal Structure of PfFPPS/GGPPS in Complex with MMV019313 (PDB 9NSR, 3.25 Å) Provides Atomic-Level Confirmation of a Binding Mode Distinct from Bisphosphonate Substrate Sites

The crystal structure of PfFPPS/GGPPS in complex with MMV019313 was deposited in the Protein Data Bank in March 2025 (PDB ID: 9NSR) at 3.25 Å resolution, determined by X-ray diffraction [1]. The structure confirms that MMV019313 occupies a binding site on PfFPPS/GGPPS that is topologically distinct from the allylic substrate site where bisphosphonates such as zoledronate and BPH-703 bind [1][2]. This structural evidence is fully consistent with the earlier biochemical findings: (i) the S228T mutation, located near the IPP site and at the base of the putative allosteric pocket, disrupts MMV019313 but not bisphosphonate inhibition; and (ii) molecular docking predicted MMV019313 binding affinities >10⁸-fold weaker than bisphosphonate at the allylic site [2]. The structure was determined by the Seattle Structural Genomics Center for Infectious Disease (SSGCID) as a dimeric biological unit [1].

Structural biology X-ray crystallography Structure-guided drug design

MMV019313 Optimal Application Scenarios for Antimalarial Target Validation, Selectivity Profiling, and Structure-Guided Drug Discovery


PfFPPS/GGPPS Target Engagement Studies in P. falciparum Using IPP Chemical Rescue as a Built-In Specificity Control

MMV019313 is ideally suited for target engagement studies where confirmation of on-target PfFPPS/GGPPS inhibition is required. The 13-fold IPP rescue window (EC50 shifts from 268 nM to 3.6 µM with 200 µM IPP supplementation) provides a straightforward experimental control: growth inhibition reversed by exogenous IPP confirms isoprenoid pathway-specific activity, while inhibition persisting above 3.6 µM in the presence of IPP indicates off-target effects [1]. This chemical rescue assay, performed in standard P. falciparum blood-stage culture, requires no genetic manipulation and can be executed with commercially available IPP and standard SYBR Green or LDH-based growth readouts [1].

Counter-Screening Against Human FPPS and GGPPS to Establish Parasite-Selective Inhibition

MMV019313 serves as a reference compound for establishing selectivity assay panels because it demonstrates no inhibition of human FPPS or GGPPS at concentrations up to 200 µM (>100-fold selectivity window) [1]. For any new PfFPPS/GGPPS inhibitor series, MMV019313 provides a validated positive control for parasite enzyme inhibition (IC50 values: 330 nM non-saturating FPP production, 2.0 µM saturating FPP production, 9.8 µM saturating GGPP production) alongside a negative control for human enzyme inhibition, enabling standardized selectivity benchmarking in enzymatic assay cascades [1][2].

Structure-Guided Optimization Using the MMV019313-PfFPPS/GGPPS Co-Crystal Structure (PDB 9NSR) as a Template

The 2025 crystal structure of PfFPPS/GGPPS in complex with MMV019313 (PDB 9NSR, 3.25 Å) provides the first experimentally determined atomic coordinates of a non-bisphosphonate inhibitor bound to this validated antimalarial target [3]. Medicinal chemistry teams can use this structure for rational design of MMV019313 analogs that preserve the novel binding mode while improving potency and ADME properties, as already demonstrated by the thiazole-containing amide series leading to AIM-1290, which showed improved in vitro ADME profiles and progressed to mouse pharmacokinetic studies [4].

Differentiation of FPPS/GGPPS Inhibitor Binding Modes Using the S228T Resistance Allele

The S228T PfFPPS/GGPPS variant, which confers 10-fold resistance specifically to MMV019313 but not to bisphosphonate inhibitors such as BPH-703, provides a genetic tool for classifying novel FPPS/GGPPS inhibitors by binding mode [1]. Compounds that lose potency against the S228T variant share MMV019313's novel allosteric-site binding mode; compounds unaffected by S228T likely bind the conserved substrate site like bisphosphonates [1]. This assay can be implemented using either recombinant S228T enzyme in biochemical assays or the CaM-FPPS/GGPPS-GFP overexpression strain in cellular growth inhibition assays, both validated in the primary literature [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for MMV019313

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.